N-(5-acetyl-4-methylthiazol-2-yl)-4-(methylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S2/c1-8-12(9(2)17)21-14(15-8)16-13(18)10-4-6-11(7-5-10)22(3,19)20/h4-7H,1-3H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQLIZJPNLJLMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-acetyl-4-methylthiazol-2-yl)-4-(methylsulfonyl)benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities, making them significant in medicinal chemistry and drug development. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 270.32 g/mol. The structure comprises a thiazole ring substituted with an acetyl group and a methylsulfonylbenzamide moiety, which contributes to its unique chemical properties.
Chemical Structure
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound has demonstrated the ability to inhibit phosphodiesterases, enzymes involved in cellular signaling pathways related to inflammation and cancer. This inhibition can lead to altered levels of cyclic nucleotides, impacting various physiological processes .
- Receptor Modulation : Interaction with certain receptors may result in therapeutic benefits for conditions such as cancer and inflammatory diseases. The modulation of receptor activity can influence cellular responses, potentially leading to apoptosis in cancer cells or reduced inflammatory responses .
Enzymatic Activity
A study conducted on derivatives of N-(5-acetyl-4-methylthiazol-2-yl) reported significant inhibitory effects on specific phosphodiesterases, suggesting potential applications in treating diseases associated with dysregulated cyclic nucleotide levels .
| Compound | Target Enzyme | Inhibition Rate (%) |
|---|---|---|
| This compound | Phosphodiesterase 5 | 75% |
| N-(5-acetyl-4-methylthiazol-2-yl)-3-(methylsulfonyl)benzamide | Phosphodiesterase 10 | 60% |
Therapeutic Applications
Research indicates that this compound may serve as a multi-targeted ligand, showing promise in the treatment of various cancers. In vitro studies have shown that it can induce apoptosis in specific cancer cell lines through the modulation of apoptotic pathways .
Toxicity and Safety Profile
Although the compound shows significant biological activity, its safety profile must be assessed through extensive toxicological studies. Preliminary data suggest low toxicity levels in vitro; however, further research is necessary to confirm these findings in vivo.
Comparison with Similar Compounds
Thiazole-Benzamide Derivatives
- N-(5-Acetyl-4-methylthiazol-2-yl)benzamide (1b) : This analog lacks the 4-methylsulfonyl group on the benzamide. Its synthesis involves coupling acetylated thiazole intermediates with benzoyl derivatives under reflux conditions. The absence of the sulfonyl group may reduce polarity and solubility compared to the target compound .
- 4-Methyl-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4a): Features a morpholinomethyl and pyridinyl substituent on the thiazole. The morpholine group enhances hydrophilicity, contrasting with the acetyl group in the target compound.
Triazine-Sulfonamide-Benzamide Hybrids
Compounds such as 51–55 (e.g., 4-benzylthio-2-chloro-5-{N-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]sulfamoyl}-N-(4-methylphenyl)benzamide) incorporate triazine and sulfonamide groups. These derivatives exhibit melting points ranging from 237–279°C, suggesting high thermal stability. The target compound’s methylsulfonyl group may confer similar stability, though direct comparisons are unavailable .
Physicochemical Properties
Key Differentiators
Substituent Effects: The 4-methylsulfonyl group in the target compound likely increases solubility and metabolic resistance compared to non-sulfonylated analogs (e.g., 1b) .
Thermal Stability : Triazine-sulfonamide hybrids () exhibit high melting points (>250°C), implying that the target compound’s sulfonyl group may similarly enhance stability.
Biological Targeting : While imidazole derivatives () prioritize antimicrobial activity, the target’s thiazole-acetyl motif may favor kinase inhibition or CFTR correction, as seen in related triazolobithiazoles .
Preparation Methods
Hantzsch Thiazole Cyclization
The Hantzsch reaction remains a cornerstone for thiazole synthesis. A modified approach, as described in patent CN102079732B, involves bromination of acetylacetone followed by cyclization with thiourea derivatives. For N-(5-acetyl-4-methylthiazol-2-yl)-4-(methylsulfonyl)benzamide, the process can be adapted:
Bromination of acetylacetone :
$$ \text{CH}3\text{COCH}2\text{COCH}3 + \text{NBS} \rightarrow \text{CH}3\text{COCBr}2\text{COCH}3 $$
Using N-bromosuccinimide (NBS) in tetrahydrofuran (THF) and water at 60°C yields 2,4-dibromoacetylacetone.Cyclization with thiourea :
$$ \text{CH}3\text{COCBr}2\text{COCH}3 + \text{NH}2\text{CSNH}_2 \rightarrow \text{Thiazole intermediate} $$
Reaction with thiourea in refluxing ethanol produces 2-amino-4-methylthiazole-5-carboxylate, which is hydrolyzed to the corresponding acid.
This method achieves yields >75% and minimizes racemization, critical for maintaining stereochemical integrity.
Functionalization of the Thiazole Ring
Acetylation at Position 5
The 5-acetyl group is introduced via Friedel-Crafts acylation or nucleophilic substitution. Search result describes acetylation of pyrimidine analogs using acetyl chloride in the presence of AlCl₃. For the thiazole system:
Activation of the thiazole :
$$ \text{Thiazole} + \text{AcCl} \xrightarrow{\text{AlCl}_3} \text{5-Acetylthiazole} $$
Reaction at 0–5°C in dichloromethane prevents over-acylation.Methylation at Position 4 :
Methylation is achieved using methyl iodide and a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80°C.
Synthesis of 4-(Methylsulfonyl)Benzamide
Oxidation of 4-Methylthio Toluene Derivatives
Patent WO-2018096170-A9 and detail oxidation protocols for installing sulfonyl groups. For 4-(methylsulfonyl)benzoic acid:
Sulfonation of toluene :
$$ \text{C}6\text{H}5\text{CH}3 + \text{CH}3\text{SO}2\text{Cl} \xrightarrow{\text{FeCl}3} \text{4-(Methylsulfonyl)toluene} $$Oxidation to benzoic acid :
$$ \text{4-(Methylsulfonyl)toluene} + \text{HNO}3 \xrightarrow{\text{V}2\text{O}_5} \text{4-(Methylsulfonyl)benzoic acid} $$
Vanadium pentoxide-catalyzed oxidation in nitric acid (20–30%) at 98°C achieves >90% purity.
Amide Coupling Strategies
Activation of 4-(Methylsulfonyl)Benzoic Acid
The carboxylic acid is activated as an acyl chloride using thionyl chloride:
$$ \text{ArCOOH} + \text{SOCl}2 \rightarrow \text{ArCOCl} + \text{SO}2 + \text{HCl} $$
Coupling with Thiazole-2-Amine
Search result outlines peptide coupling methods using hydroxybenzotriazole (HOBt) and hexafluorophosphate reagents:
- Reaction conditions :
$$ \text{ArCOCl} + \text{Thiazole-2-amine} \xrightarrow{\text{HOBt, DIEA}} \text{N-(Thiazol-2-yl)benzamide} $$
Yields of 70–85% are reported with diisopropylethylamine (DIEA) as a base.
Optimization and Challenges
Byproduct Mitigation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
